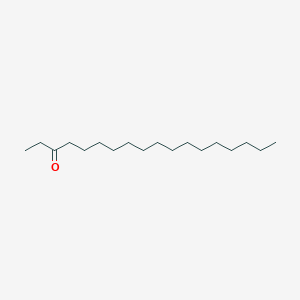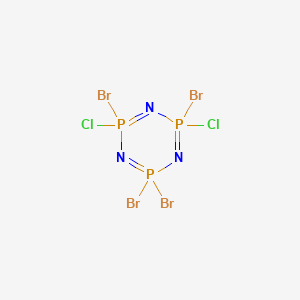
Phenazine-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenazine-1,2-diamine, also known as phenylenediamine, is an organic compound that belongs to the phenazine family. It is a heterocyclic aromatic compound with two amino groups attached to a benzene ring. Phenazine-1,2-diamine has been widely used in scientific research due to its unique chemical properties, such as its ability to act as a redox mediator and its antimicrobial activity.
Mechanism of Action
The antimicrobial activity of phenazine-1,2-diamine is thought to be due to its ability to generate reactive oxygen species, which can damage bacterial and fungal cells. In addition, it has been shown to inhibit the growth of biofilms, which are communities of microorganisms that can cause chronic infections.
Biochemical and Physiological Effects
Phenazine-1,2-diamine has been shown to have a range of biochemical and physiological effects, including the induction of oxidative stress, the activation of the immune system, and the modulation of cellular signaling pathways. It has also been shown to have anti-inflammatory activity and to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using phenazine-1,2-diamine in lab experiments is its versatility, as it can be used in a variety of assays and applications. However, its antimicrobial activity can also be a limitation, as it may interfere with the growth of other microorganisms in the experimental system.
Future Directions
There are many potential future directions for research on phenazine-1,2-diamine. One area of interest is the development of new synthetic methods for producing this compound and its derivatives. Another area of research is the investigation of its potential as a therapeutic agent for various diseases, including infections, cancer, and inflammatory disorders. Additionally, further studies are needed to better understand its mode of action and its interactions with biological systems.
Synthesis Methods
Phenazine-1,2-diamine can be synthesized through various methods, including the oxidation of Phenazine-1,2-diaminemine with hydrogen peroxide, the reduction of 1,2-dinitrobenzene with zinc and hydrochloric acid, and the condensation of o-Phenazine-1,2-diaminemine with aldehydes or ketones.
Scientific Research Applications
Phenazine-1,2-diamine has been extensively studied for its potential applications in various scientific fields. In microbiology, it has been shown to exhibit antimicrobial activity against a wide range of bacteria and fungi. In addition, it has been used as a redox mediator in electrochemical sensors and as a fluorescent probe in bioimaging.
properties
CAS RN |
18742-99-9 |
|---|---|
Product Name |
Phenazine-1,2-diamine |
Molecular Formula |
C12H10N4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
phenazine-1,2-diamine |
InChI |
InChI=1S/C12H10N4/c13-7-5-6-10-12(11(7)14)16-9-4-2-1-3-8(9)15-10/h1-6H,13-14H2 |
InChI Key |
IYQHCPGJNZBANF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=C(C3=N2)N)N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=C(C3=N2)N)N |
synonyms |
Phenazine, 1,2-diamino- (7CI,8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine](/img/structure/B102168.png)
![2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B102169.png)







